molecular formula C5H7ClS B8029232 4-Chloro-3,6-dihydro-2H-thiopyran

4-Chloro-3,6-dihydro-2H-thiopyran

Cat. No.: B8029232
M. Wt: 134.63 g/mol
InChI Key: RYHITXHIWXMZJB-UHFFFAOYSA-N
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Description

4-Chloro-3,6-dihydro-2H-thiopyran is a chemical compound belonging to the thiopyran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,6-dihydro-2H-thiopyran typically involves the thia-Diels–Alder reaction. This reaction involves the cycloaddition of hetaryl thioketones with nonactivated 1,3-dienes, leading to the formation of 3,6-dihydro-2H-thiopyrans . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the thia-Diels–Alder reaction and the availability of starting materials suggest that it can be produced on a larger scale using similar reaction conditions as those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:

    Oxidation: Treatment with oxidizing agents like m-chloroperbenzoic acid leads to the oxidation of the C=C bond and the sulfur atom in the six-membered ring.

    Substitution: Bromination reactions can lead to the formation of bromo-substituted derivatives, depending on the reaction conditions and the structure of the starting heterocycles.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) at room temperature.

    Bromination: Bromine (Br2) in solvents like dichloromethane (CH2Cl2) or acetic acid (AcOH) at varying temperatures.

Major Products Formed

    Oxidation: Oxidized thiopyran derivatives with modified C=C bonds and sulfur atoms.

    Bromination: Bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans.

Scientific Research Applications

4-Chloro-3,6-dihydro-2H-thiopyran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Chloro-3,6-dihydro-2H-thiopyran involves its interaction with various molecular targets and pathways. For instance, its cytotoxic effects on certain cancer cell lines suggest that it may interfere with cellular processes such as DNA replication and repair . The exact molecular targets and pathways are still under investigation, but its unique structure allows it to interact with multiple biological targets .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-thiopyran: A closely related compound with similar chemical properties but lacking the chloro substituent.

    6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones: Compounds with similar sulfur-containing heterocyclic structures and biological activities.

Uniqueness

4-Chloro-3,6-dihydro-2H-thiopyran is unique due to its chloro substituent, which enhances its reactivity and potential biological activities compared to its non-chlorinated counterparts . This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-3,6-dihydro-2H-thiopyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClS/c6-5-1-3-7-4-2-5/h1H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHITXHIWXMZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3,6-dihydro-2H-thiopyran
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4-Chloro-3,6-dihydro-2H-thiopyran
Reactant of Route 3
4-Chloro-3,6-dihydro-2H-thiopyran
Reactant of Route 4
4-Chloro-3,6-dihydro-2H-thiopyran
Reactant of Route 5
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Reactant of Route 6
4-Chloro-3,6-dihydro-2H-thiopyran

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